2,2,6,6-tetramethylpiperidin-1-amine
Overview
Description
2,2,6,6-Tetramethylpiperidin-1-amine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces its reactivity compared to other aliphatic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2,6,6-tetramethylpiperidin-1-amine involves the conjugate addition of ammonia to phorone, followed by a reduction step using the Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxyl radicals and oxoammonium salts.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like allylic chlorides and carbon dioxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroxyl radicals and oxoammonium salts.
Reduction: Formation of secondary amines.
Substitution: Formation of allylated tertiary amines and N-methylated amines.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-1-amine has diverse applications in scientific research:
Chemistry: Used as a hindered base in organic synthesis and as a precursor for metallo-amide bases.
Biology: Its derivatives, such as TEMPO, are used as antioxidants and in studies related to oxidative stress.
Industry: Employed in the production of hindered amine light stabilizers (HALS) for polymers.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylpiperidin-1-amine involves its sterically hindered nitrogen atom, which reduces its nucleophilicity and basicity. This steric hindrance allows it to act as a selective base in various chemical reactions . In biological systems, its derivatives, such as TEMPO, act as antioxidants by scavenging reactive oxygen species and preventing lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Similar structure but with fewer methyl groups, resulting in less steric hindrance.
Pempidine: Another piperidine derivative with different substituents, leading to varied reactivity.
TEMPO: A derivative of 2,2,6,6-tetramethylpiperidin-1-amine, known for its use as a radical scavenger.
Uniqueness
This compound is unique due to its high steric hindrance, which imparts significant chemical stability and reduces its reactivity. This makes it a valuable reagent in selective chemical reactions and a precursor for various derivatives with specialized applications .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-5-7-9(3,4)11(8)10/h5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPVRSKFWZJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1N)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210209 | |
Record name | Piperidine, 1-amino-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6130-92-3 | |
Record name | 2,2,6,6-Tetramethyl-1-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6130-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-amino-2,2,6,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-amino-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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